2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The compound, also known as 2-(4-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to cell cycle arrest at various phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition in the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been observed to induce apoptosis within cells , a process of programmed cell death, thereby reducing the number of cancerous cells.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Compared to these compounds, 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits unique properties, such as higher selectivity for CDK2 inhibition and better anticancer activity . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-12(4)16(21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWOVOYDOUDKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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